![molecular formula C10H11N5S B1479622 5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098070-53-0](/img/structure/B1479622.png)
5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for 5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole are not found, there are general strategies for the synthesis of thiophene derivatives. These strategies often involve heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives have been shown to exhibit antimicrobial properties, which could be useful in developing new antibiotics or disinfectants .
Analgesic and Anti-inflammatory Applications
These compounds also have potential uses as analgesics and anti-inflammatory agents, which could lead to new treatments for pain and inflammation .
Antihypertensive Applications
Thiophene derivatives may be used in creating antihypertensive drugs, offering new avenues for managing high blood pressure .
Antitumor Activity
There is research indicating that thiophene derivatives can have antitumor effects, which might be harnessed in cancer therapy .
Corrosion Inhibition
In the field of materials science, these compounds are used as inhibitors of corrosion of metals, which is important for extending the life of metal structures and components .
Light-Emitting Diodes (LEDs)
Thiophene derivatives are utilized in the fabrication of LEDs, contributing to advancements in display technology and lighting systems .
properties
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-9(6-12-14-11)5-10(13-15)8-3-4-16-7-8/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSJCBWDCGMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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